molecular formula C16H12FN3OS B2480165 3-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-39-9

3-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2480165
CAS RN: 392243-39-9
M. Wt: 313.35
InChI Key: PXQZWVASYPAZME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide often involves microwave-assisted or solvent-free methods, providing efficient and environmentally friendly pathways. For instance, microwave-assisted synthesis has been utilized for the preparation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing the versatility of this approach in generating thiadiazole-containing compounds with significant biological properties (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like this compound has been explored using spectroscopic and theoretical studies. These studies often highlight the importance of specific functional groups, such as the secondary amine moiety, in determining the fluorescence effects observed in various solvents. Density functional theory (DFT) molecular modelling provides insights into the microscopic origins of these phenomena, demonstrating the significant impact of molecular aggregation and charge transfer effects on the observed fluorescence effects (Matwijczuk et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often influenced by their unique structural features. For example, the presence of the fluorine atom and the thiadiazole ring contributes to the compounds' electrophilic reactivity and potential biological activity. Studies on related compounds have shown that modifications at the thiadiazole ring can lead to compounds with potential antiviral and anticancer activities, underscoring the importance of chemical modifications in enhancing biological efficacy (Párkányi et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallinity, and thermal stability, are crucial for their application in drug development and materials science. The introduction of fluorine atoms often affects these properties, enhancing the compound's solubility and stability, which is vital for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, particularly the fluorescence characteristics of thiadiazole-containing compounds, are of great interest. These compounds exhibit significant fluorescence effects in various solvents, with the potential for application in fluorescent dyes and markers. The structural elements, such as the thiadiazole ring and the fluorine atom, play a critical role in determining the photophysical properties of these compounds, making them suitable for bioimaging and diagnostic applications (Zhang et al., 2017).

Scientific Research Applications

Antimicrobial Properties

Compounds related to 3-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide have shown significant antimicrobial properties. A study synthesized novel fluorine-containing derivatives that exhibited remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing antimicrobial agents (Desai et al., 2013).

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. One study reported the synthesis of novel compounds with a thiadiazole scaffold that showed promising anticancer activity against a panel of human cancer cell lines, indicating a potential use in cancer therapy (Tiwari et al., 2017). Another study highlighted the synthesis of fluorinated triazolothiadiazoles with moderate to good antiproliferative potency against various cancerous cell lines, suggesting their potential in developing anticancer drugs (Chowrasia et al., 2017).

Fluorescence Studies

Compounds structurally related to this compound have been studied for their fluorescence effects. Research on derivatives of benzene-1,3-diol with thiadiazole showed interesting fluorescence effects in aqueous solutions, which can be significant in the development of fluorescent materials for various applications (Matwijczuk et al., 2018).

Electronic and Optical Properties

The impact of fluorine atoms on the electronic and optical properties of compounds has been explored. A study synthesized monomers with fluorinated acceptor moieties and investigated their effects on electrochemical and optical properties, which could be relevant for applications in electronic devices (Çakal et al., 2021).

Radiosynthesis Applications

Fluorinated compounds have been utilized in the radiosynthesis of clinical radiotracers. A study demonstrated the synthesis of radiotracers using fluorinated precursors for imaging applications in clinical settings (Ohkubo et al., 2021).

Synthesis of Antimicrobial Analogs

Further research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. The presence of a fluorine atom significantly enhanced the antimicrobial activity of these compounds (Desai et al., 2013).

properties

IUPAC Name

3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-5-2-3-8-13(10)15-19-20-16(22-15)18-14(21)11-6-4-7-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQZWVASYPAZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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